molecular formula C14H20N2O2 B4423304 N-(2-ethoxyphenyl)-2-(1-pyrrolidinyl)acetamide

N-(2-ethoxyphenyl)-2-(1-pyrrolidinyl)acetamide

Cat. No. B4423304
M. Wt: 248.32 g/mol
InChI Key: XQGLKBHFKQSBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(1-pyrrolidinyl)acetamide, also known as NEP or Nootropic Compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential cognitive-enhancing properties. NEP belongs to the family of nootropic drugs, which are known for their ability to improve cognitive function, memory, and learning.

Mechanism of Action

N-(2-ethoxyphenyl)-2-(1-pyrrolidinyl)acetamide works by inhibiting the reuptake of acetylcholine, which leads to an increase in its concentration in the brain. This increase in acetylcholine levels is thought to improve cognitive function by enhancing the communication between neurons in the brain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation. This compound has also been found to have antioxidant properties, which can protect the brain from oxidative damage.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-2-(1-pyrrolidinyl)acetamide has several advantages as a research tool. It is easy to synthesize and is relatively stable, making it suitable for use in a wide range of experiments. However, this compound has some limitations as a research tool. Its mechanism of action is not well understood, and its effects on the brain may be complex and multifaceted.

Future Directions

There are several potential future directions for research on N-(2-ethoxyphenyl)-2-(1-pyrrolidinyl)acetamide. One area of interest is the development of new and more efficient synthesis methods. Another area of interest is the investigation of this compound's effects on different cognitive domains, such as executive function and creativity. Additionally, more research is needed to understand the long-term effects of this compound use on brain function and health.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(1-pyrrolidinyl)acetamide has been extensively studied for its potential use in enhancing cognitive function. Several studies have shown that this compound can improve memory, attention, and learning in both animal models and humans. This compound has been found to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-13-8-4-3-7-12(13)15-14(17)11-16-9-5-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGLKBHFKQSBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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